molecular formula C11H10INOS B15055020 2-((2-Iodophenoxy)methyl)-4-methylthiazole

2-((2-Iodophenoxy)methyl)-4-methylthiazole

Cat. No.: B15055020
M. Wt: 331.17 g/mol
InChI Key: VEWMRZQFPOXYOM-UHFFFAOYSA-N
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Description

2-((2-Iodophenoxy)methyl)-4-methylthiazole is a chemical compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by the presence of an iodophenoxy group attached to the thiazole ring, making it a unique and interesting molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Iodophenoxy)methyl)-4-methylthiazole typically involves the reaction of 2-iodophenol with a suitable thiazole precursor. One common method involves the use of 2-iodophenol and 4-methylthiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-((2-Iodophenoxy)methyl)-4-methylthiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodophenoxy derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-((2-Iodophenoxy)methyl)-4-methylthiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((2-Iodophenoxy)methyl)-4-methylthiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodophenoxy group can enhance its binding affinity to certain targets, making it a valuable compound for drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Bromophenoxy)methyl)-4-methylthiazole
  • 2-((2-Chlorophenoxy)methyl)-4-methylthiazole
  • 2-((2-Fluorophenoxy)methyl)-4-methylthiazole

Uniqueness

Compared to its analogs, 2-((2-Iodophenoxy)methyl)-4-methylthiazole is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to other halogens can lead to different interaction profiles with molecular targets, making it a compound of interest for various applications.

Properties

Molecular Formula

C11H10INOS

Molecular Weight

331.17 g/mol

IUPAC Name

2-[(2-iodophenoxy)methyl]-4-methyl-1,3-thiazole

InChI

InChI=1S/C11H10INOS/c1-8-7-15-11(13-8)6-14-10-5-3-2-4-9(10)12/h2-5,7H,6H2,1H3

InChI Key

VEWMRZQFPOXYOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)COC2=CC=CC=C2I

Origin of Product

United States

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